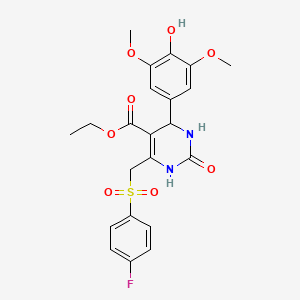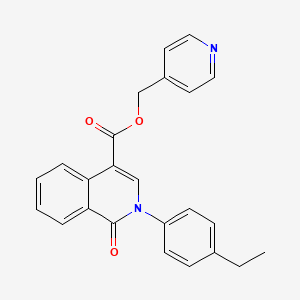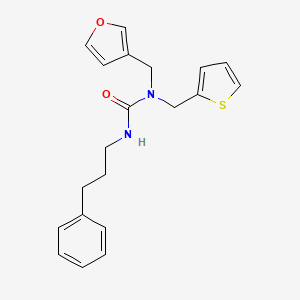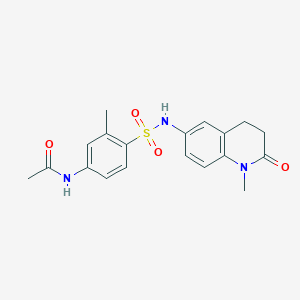
Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C22H23FN2O8S and its molecular weight is 494.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Ionic Liquid-Promoted Synthesis and Biological Evaluation : A study reported the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, including compounds structurally related to the specified chemical. These derivatives were evaluated for their antimicrobial activity, enzyme assay, docking study, and toxicity, showing potent antibacterial and antifungal properties. Molecular docking predicted their mode of action, and ADMET analysis indicated good oral drug-like properties. The compounds were also found to be non-cytotoxic against the HeLa human cancer cell line and non-toxic in in vivo acute oral toxicity studies (Tiwari et al., 2018).
Antimicrobial Activity
- Antimicrobial Evaluation of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds : Another research effort focused on the condensation reactions of ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate with 6-methyl-2-oxo-4subsituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide. The synthesized compounds were analyzed for their antimicrobial activity against various bacteria and fungi, showcasing the potential of such compounds in addressing microbial resistance (Sarvaiya et al., 2019).
Antioxidant Agents
- Synthesis and Characterization as Antioxidant Agents : Novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and evaluated for their antioxidant activity. Among the synthesized compounds, several showed promising antioxidant activities, indicating their potential in combating oxidative stress (Asha et al., 2009).
Binding Analysis and Interaction Studies
- Comparative Binding Analysis to BSA : Research included the study of binding interactions of related pyrimidine derivatives to bovine serum albumin (BSA) using equilibrium dialysis, FT-IR, and acoustical study. The study provided insights into the spontaneous and endothermic interactions between the ligands and BSA, contributing to the understanding of their potential biological applications (Pisudde et al., 2018).
Propriétés
IUPAC Name |
ethyl 6-[(4-fluorophenyl)sulfonylmethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O8S/c1-4-33-21(27)18-15(11-34(29,30)14-7-5-13(23)6-8-14)24-22(28)25-19(18)12-9-16(31-2)20(26)17(10-12)32-3/h5-10,19,26H,4,11H2,1-3H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZZTEWJJKJNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)O)OC)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2821065.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2821067.png)
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)






![3-((3-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2821081.png)


![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2821088.png)